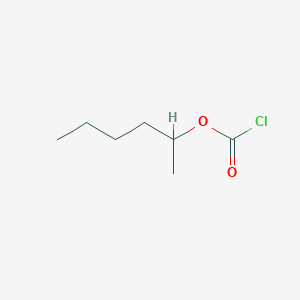

Chlorocarbonic acid-(1-methyl-pentyl ester)

Description

BenchChem offers high-quality Chlorocarbonic acid-(1-methyl-pentyl ester) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Chlorocarbonic acid-(1-methyl-pentyl ester) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

hexan-2-yl carbonochloridate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13ClO2/c1-3-4-5-6(2)10-7(8)9/h6H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLKKDYSCTUTSNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C)OC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-Methylpentyl Chloroformate

Introduction and Strategic Overview

1-Methylpentyl chloroformate, also known as sec-hexyl chloroformate or chlorocarbonic acid-(1-methyl-pentyl ester), is a reactive organic intermediate. As with other chloroformates, its utility lies in the electrophilic nature of its carbonyl carbon, making it an excellent reagent for introducing the 1-methylpentyloxycarbonyl group to nucleophiles such as amines and alcohols. This reaction forms carbamates and carbonates, respectively, which are foundational linkages in pharmaceuticals, polymers, and agrochemicals.[1][2] Chloroformic acid itself is highly unstable, but its esters are stable enough to be isolated and used as reagents.[3]

This guide provides a comprehensive examination of the synthesis of 1-methylpentyl chloroformate from its corresponding alcohol, 2-hexanol. We will focus on modern, laboratory-scale appropriate methods that prioritize safety and efficiency, moving away from the direct use of highly toxic phosgene gas towards more manageable solid phosgene equivalents. The causality behind procedural choices, critical safety protocols, and robust analytical validation are emphasized throughout.

Core Synthetic Principles: Phosgene and its Surrogates

The classical and most direct industrial method for producing chloroformates is the reaction of an anhydrous alcohol with phosgene (COCl₂).[1] The reaction is an acylation of the alcohol, producing the desired chloroformate and hydrogen chloride (HCl) gas as a byproduct.

General Reaction: ROH + COCl₂ → ROCOCl + HCl

While efficient, phosgene is an extremely toxic and corrosive gas, making its use in a research laboratory setting hazardous and impractical without specialized equipment.[4][5] Consequently, solid and liquid phosgene surrogates have become the standard for laboratory synthesis.

-

Triphosgene (Bis(trichloromethyl) carbonate): A stable, crystalline solid (m.p. 80°C) that serves as a convenient and safer substitute for phosgene.[6][7][8] One mole of triphosgene is equivalent to three moles of phosgene, which it generates in situ upon thermal decomposition or, more commonly, activation by a nucleophilic catalyst or base.[6] Its solid nature allows for easy weighing and handling, significantly reducing the risk of inhalation exposure compared to gaseous phosgene.[4][6]

-

Diphosgene (Trichloromethyl chloroformate): A liquid that is less volatile than phosgene but shares its high toxicity.[6] It is also a viable phosgene equivalent, with one mole decomposing into two moles of phosgene.

This guide will focus on the triphosgene-based synthesis, as it represents the most common and safest approach for research and development professionals.

Synthesis of 1-Methylpentyl Chloroformate via Triphosgene

The reaction proceeds by the slow addition of 2-hexanol and a base to a cooled solution of triphosgene. The base, typically a tertiary amine like pyridine or triethylamine, serves two critical functions: it acts as a catalyst to promote the decomposition of triphosgene into phosgene and neutralizes the HCl byproduct, driving the reaction to completion.[9][10]

Reaction Mechanism

The synthesis follows a well-understood mechanistic pathway.

-

Activation of Triphosgene: A catalytic amount of a base (e.g., pyridine) attacks one of the carbonyl carbons of triphosgene, initiating its decomposition into three equivalents of phosgene in situ.

-

Nucleophilic Attack: The hydroxyl oxygen of 2-hexanol acts as a nucleophile, attacking the electrophilic carbonyl carbon of the in situ-generated phosgene.

-

Formation of Intermediate: A tetrahedral intermediate is formed.

-

Elimination and Deprotonation: The intermediate collapses, eliminating a chloride ion to form an oxonium ion. The base then abstracts the proton from the oxygen, yielding the final product, 1-methylpentyl chloroformate, and the pyridinium chloride salt.

Caption: Reaction mechanism for the synthesis of 1-methylpentyl chloroformate.

Experimental Workflow

The overall process can be visualized as a sequence of distinct stages, from preparation to final analysis.

Caption: High-level experimental workflow for synthesis and purification.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of secondary alkyl chloroformates.[10][11]

Reagents & Materials

| Reagent | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume | Equivalents |

| Triphosgene | 296.75 | 10.0 | 2.97 g | 0.33 |

| 2-Hexanol | 102.17 | 30.0 | 3.07 g (3.77 mL) | 1.0 |

| Pyridine (anhydrous) | 79.10 | 33.0 | 2.61 g (2.66 mL) | 1.1 |

| Dichloromethane (anhydrous) | - | - | 100 mL | - |

| Hydrochloric Acid (1 M aq.) | - | - | 50 mL | - |

| Brine (saturated NaCl aq.) | - | - | 50 mL | - |

| Anhydrous Na₂SO₄ or MgSO₄ | - | - | - | - |

Procedure:

-

Setup: Under an inert atmosphere (Nitrogen or Argon), charge a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a constant pressure dropping funnel with triphosgene (2.97 g, 10.0 mmol) and anhydrous dichloromethane (50 mL).

-

Cooling: Cool the stirred solution to 0°C using an ice-water bath. It is crucial to maintain this temperature during the addition of reactants to control the exothermic reaction and prevent unwanted side reactions.

-

Reactant Addition: In a separate flask, prepare a solution of 2-hexanol (3.77 mL, 30.0 mmol) and anhydrous pyridine (2.66 mL, 33.0 mmol) in anhydrous dichloromethane (50 mL). Transfer this solution to the dropping funnel.

-

Reaction: Add the alcohol/pyridine solution dropwise to the cooled triphosgene solution over a period of 60-90 minutes. Ensure the internal temperature does not exceed 5°C.

-

Stirring: After the addition is complete, allow the reaction mixture to stir at 0°C for an additional hour, then remove the ice bath and let it warm to room temperature. Continue stirring for 3-4 hours or until the reaction is complete (monitor by TLC or GC if possible, using a quenched aliquot).

-

Workup:

-

Cool the reaction mixture again in an ice bath and slowly add 50 mL of cold 1 M HCl to quench the reaction and dissolve the pyridinium chloride salt.

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Wash the organic layer successively with 50 mL of 1 M HCl, 50 mL of water, and 50 mL of brine. The acid wash ensures complete removal of pyridine.

-

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

Purification and Characterization

The crude product is typically a colorless to pale yellow oil.

-

Purification: High-purity 1-methylpentyl chloroformate can be obtained by vacuum distillation.[12] However, chloroformates can be thermally labile, and decomposition to the corresponding alkyl chloride and CO₂ may occur.[2][13] It is essential to use a high-vacuum system to keep the distillation temperature as low as possible.

-

Analytical Characterization:

-

¹H NMR: Expect characteristic signals for the 1-methylpentyl group, with the methine proton adjacent to the oxygen appearing as a multiplet significantly downfield (approx. 4.8-5.0 ppm).

-

¹³C NMR: The carbonyl carbon signal should appear around 150-155 ppm.

-

IR Spectroscopy: A strong, characteristic C=O stretching band for the chloroformate group should be present around 1775-1785 cm⁻¹.

-

GC-MS: Can confirm the molecular weight (164.63 g/mol for C₇H₁₃ClO₂) and purity of the product.[14][15]

-

Critical Safety Directives

Hazard Overview: The primary hazard in this synthesis stems from the use of triphosgene, a phosgene surrogate. Triphosgene and its decomposition products are highly toxic, corrosive, and can cause severe respiratory damage upon inhalation.[4][5] Contact with moisture, alcohols, or bases will lead to the generation of phosgene gas.[6]

Mandatory Precautions:

-

Engineering Controls: All manipulations involving triphosgene must be performed inside a certified and properly functioning chemical fume hood.[4][16]

-

Personal Protective Equipment (PPE): At a minimum, this includes:

-

Handling:

-

Avoid all contact with skin and eyes and absolutely avoid inhaling any dust or vapors.[4]

-

Use anhydrous solvents and reagents to prevent uncontrolled decomposition of triphosgene.

-

Keep quantities to a minimum.

-

-

Waste Disposal: Quench any residual triphosgene and the reaction mixture carefully with a basic solution (e.g., NaOH) in the fume hood before disposal. All solid and liquid waste must be treated as hazardous and disposed of according to institutional guidelines.

-

Emergency Procedures: Ensure immediate access to an eyewash station and safety shower. In case of exposure, especially inhalation, seek immediate medical attention.[16] Delayed onset of severe symptoms like pulmonary edema is a known characteristic of phosgene poisoning.[5]

Conclusion

The synthesis of 1-methylpentyl chloroformate is readily achievable in a laboratory setting through the reaction of 2-hexanol with triphosgene. This method circumvents the significant hazards associated with using phosgene gas while providing good yields of the desired product. The success of this synthesis is predicated on the strict adherence to anhydrous conditions, controlled reaction temperatures, and, most importantly, rigorous safety protocols. Proper purification and thorough analytical characterization are essential to validate the identity and purity of this versatile chemical intermediate.

References

-

Acute Exposure Guideline Levels for Selected Airborne Chemicals, Volume 13, Chapter 2: Chloroformates. Washington, DC: The National Academies Press. Available at: [Link]

- Urness, J. L., & Filius, L. L. (1971). U.S. Patent No. 3,576,838. Washington, DC: U.S. Patent and Trademark Office.

- Joshi, A. V., et al. (2005). U.S. Patent No. 6,919,471. Washington, DC: U.S. Patent and Trademark Office.

-

UC Santa Barbara Environmental Health & Safety. (n.d.). Phosgene Safety Sheet. Available at: [Link]

-

Damle, S. B. (1993). Safe handling of diphosgene, triphosgene. Chemical & Engineering News, 71(6), 4. Available at: [Link]

- CN104193564A - Synthesis and purification method of high-content chloroformic acid-2-ethyl hexyl ester. (2014). Google Patents.

-

Al-Zoubi, R. M. (2020). Alcohols to Alkyl Chlorides, Part 3: Phosgene (COCl2) [Video]. YouTube. Available at: [Link]

- Ragaini, V., & Viganò, L. (2005). ES Patent No. 2,240,377. Google Patents.

-

National Research Council. (1995). Prudent Practices in the Laboratory: Handling and Disposal of Chemicals. Washington, DC: The National Academies Press. Available at: [Link]

- Vierling, P., et al. (1982). U.S. Patent No. 4,366,102. Washington, DC: U.S. Patent and Trademark Office.

-

University of New Mexico. (n.d.). Phosgene Standard Operating Procedure Template. Environmental Health & Safety. Available at: [Link]

-

New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Phosgene. Available at: [Link]

- ES8400728A1 - Process for the synthesis of chloroformic acid chloromethyl ester. (1983). Google Patents.

- IL62785A - Synthesis of alpha-chlorinated esters of chloroformic acid and certain such new compounds. (1987). Google Patents.

-

Wikipedia contributors. (2024). Phosgene. In Wikipedia, The Free Encyclopedia. Available at: [Link]

-

ResearchGate. (2015). Acid Chloride/ chloroformate purification? [Forum post]. Available at: [Link]

- US20040152911A1 - Method for purifying chloromethyl chloroformate. (2004). Google Patents.

-

Wikipedia contributors. (2023). Chloroformic acid. In Wikipedia, The Free Encyclopedia. Available at: [Link]

- CA2123973A1 - Method of decomposing an alkyl chloroformate. (1994). Google Patents.

-

Wikipedia contributors. (2023). Chloroformate. In Wikipedia, The Free Encyclopedia. Available at: [Link]

-

Fukuyama, T., & Ryu, I. (2022). Photo-on-Demand Synthesis of Chloroformates and Vilsmeier Reagents with Chloroform. Kobe University. Available at: [Link]

-

Rizal, M. Y., & Kartika, R. (2020). A decade review of triphosgene and its applications in organic reactions. Tetrahedron, 76(35), 131411. Available at: [Link]

-

Ayala, C. E., et al. (2012). Chlorination of Aliphatic Primary Alcohols via Triphosgene-Triethylamine Activation. Organic Letters, 14(14), 3676–3679. Available at: [Link]

-

Villalpando, A., et al. (2013). Triphosgene–Amine Base Promoted Chlorination of Unactivated Aliphatic Alcohols. The Journal of Organic Chemistry, 78(9), 3989–3996. Available at: [Link]

-

ResearchGate. (2023). How triphosgene reacts with an alcohol? [Forum post]. Available at: [Link]

-

Hengyuan Fine Chemical. (n.d.). 1-methylpentyl chloroformate. Available at: [Link]

-

Kurita, K., & Iwakura, Y. (1977). 3-Isocyanatopropanoyl chloride. Organic Syntheses, 57, 107. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Methyl chloroformate. In PubChem Compound Database. Available at: [Link]

-

Yang, H., et al. (2004). Preparation of Chloroformates Using Bis(Trichloromethyl)Carbonate. Synthetic Communications, 34(7), 1237-1242. Available at: [Link]

-

ResearchGate. (2014). How will secondary alcohols and carboxylic acids react with triphosgene during a polymerization? [Forum post]. Available at: [Link]

-

Taylor & Francis. (n.d.). 2-hexanol – Knowledge and References. Available at: [Link]

-

American Chemistry Council. (n.d.). Phosgene. Available at: [Link]

-

Taylor & Francis. (n.d.). Chloroformate – Knowledge and References. Available at: [Link]

-

Hartman, W. W., & Brethen, M. R. (1931). Ethyl n-methylcarbamate. Organic Syntheses, 11, 46. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). 3-Methylpentyl Chloroformate. In PubChem Compound Database. Available at: [Link]

- WO 2009/088989 A1 - Process for the preparation of a prodrug of 5-fluoro-2'-deoxycytidine. (2009). Google Patents.

Sources

- 1. nationalacademies.org [nationalacademies.org]

- 2. Chloroformate - Wikipedia [en.wikipedia.org]

- 3. Chloroformic acid - Wikipedia [en.wikipedia.org]

- 4. ehs.ucsb.edu [ehs.ucsb.edu]

- 5. LCSS: PHOSGENE [web.stanford.edu]

- 6. pubs.acs.org [pubs.acs.org]

- 7. A decade review of triphosgene and its applications in organic reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Triphosgene–Amine Base Promoted Chlorination of Unactivated Aliphatic Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cyclopentyl chloroformate synthesis - chemicalbook [chemicalbook.com]

- 12. researchgate.net [researchgate.net]

- 13. US3576838A - Method of purifying haloformates - Google Patents [patents.google.com]

- 14. 3-methylpentyl carbonochloridate - SRIRAMCHEM [sriramchem.com]

- 15. 3-Methylpentyl Chloroformate | C7H13ClO2 | CID 22026204 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. ehs.unm.edu [ehs.unm.edu]

- 17. nj.gov [nj.gov]

An In-depth Technical Guide to Alkyl Chloroformates: Focus on Pentyl and Hexyl Isomers

For Researchers, Scientists, and Drug Development Professionals

Therefore, this guide will focus on the most relevant and well-documented isomers to provide a comprehensive and practical resource. We will first provide an in-depth analysis of n-pentyl chloroformate (CAS 638-41-5) , a structurally similar and industrially significant compound. Subsequently, we will present a comparative overview of other relevant C5 and C6 isomers, including 3-methylpentyl chloroformate (CAS 1215109-09-3) and hexan-3-yl chloroformate (CAS 58906-62-0) , to illustrate the landscape of these reagents.

Part 1: Core Technical Data on n-Pentyl Chloroformate (CAS 638-41-5)

n-Pentyl chloroformate, also known as amyl chloroformate, is a key intermediate in the synthesis of various organic molecules, including pharmaceuticals and agricultural chemicals.[1] Its utility stems from the highly reactive chloroformate group, which allows for the efficient introduction of a pentyloxycarbonyl moiety.

Physicochemical Specifications

The reliable application of n-pentyl chloroformate in a research or manufacturing setting is predicated on its purity and consistent physical properties. The following table summarizes its key specifications, compiled from various chemical suppliers.[2][3][4]

| Property | Value | Source(s) |

| CAS Number | 638-41-5 | [2][3] |

| Molecular Formula | C₆H₁₁ClO₂ | [2][3] |

| Molecular Weight | 150.60 g/mol | [2][4] |

| Appearance | Clear, colorless to slightly yellow liquid | [1] |

| Purity | ≥95-99% (typical) | [1][2] |

| Boiling Point | 161 °C | [2][3] |

| Density | ~1.03-1.057 g/cm³ | [2][3] |

| Refractive Index | ~1.416-1.425 | [2] |

| Flash Point | 53 °C | [3] |

| Storage Conditions | 2-8°C, under inert atmosphere, moisture sensitive | [3][4] |

Note: Values can vary slightly between suppliers.

Impurity Profile

For applications in pharmaceutical synthesis, understanding the impurity profile is critical for process control and regulatory compliance. Common process-related impurities in n-pentyl chloroformate include:

| Impurity | Typical Specification Limit | Source(s) |

| 2-Methylbutyl Chloroformate | ≤ 0.1% | [1] |

| 3-Methylbutyl Chloroformate | ≤ 0.1% | [1] |

| n-Pentyl Chloride | ≤ 0.5% | [1] |

| n-Pentanol | ≤ 0.5% | [1] |

| Dipentyl Carbonate | ≤ 0.5% | [1] |

| Phosgene | ≤ 0.02% | [1] |

Part 2: Synthesis and Reactivity

General Synthesis of Alkyl Chloroformates

Alkyl chloroformates are synthesized by the reaction of an alcohol with phosgene (COCl₂) or a phosgene equivalent like triphosgene (bis(trichloromethyl) carbonate).[5][6] The reaction is typically performed at low temperatures in an inert solvent to control the exotherm and minimize the formation of byproducts, such as the corresponding carbonate.

The general reaction is as follows: ROH + COCl₂ → ROCOCl + HCl

A base, such as pyridine, may be used to scavenge the HCl byproduct.[7] The choice of phosgene source (gas vs. a solid equivalent like triphosgene) has significant implications for safety and handling at both laboratory and industrial scales.[8]

Caption: General synthesis pathway for alkyl chloroformates.

Core Reactivity

The reactivity of chloroformates is dominated by the electrophilic carbonyl carbon, making them excellent acylating agents.[9] This allows for facile reactions with nucleophiles to form stable carbamates, carbonates, and other derivatives.

-

Reaction with Amines: Forms carbamates, a key linkage in many pharmaceutical compounds and a common protecting group strategy.[10] ROCOCl + R'NH₂ → ROC(O)NHR' + HCl

-

Reaction with Alcohols: Forms carbonate esters.[10] ROCOCl + R'OH → ROC(O)OR' + HCl

-

Hydrolysis: Reacts with water to decompose into the parent alcohol, HCl, and CO₂. This moisture sensitivity necessitates handling under inert and dry conditions.[10]

Part 3: Applications in Drug Development

n-Pentyl chloroformate is a crucial building block in the synthesis of several important active pharmaceutical ingredients (APIs).

Synthesis of Capecitabine

n-Pentyl chloroformate is a key reagent for synthesizing intermediates of Capecitabine, an oral chemotherapeutic agent.[3] The reaction involves the formation of a carbamate by reacting the chloroformate with an amino group on a cytidine derivative.

Synthesis of Dabigatran Etexilate

It is also used in the synthesis of the anticoagulant drug dabigatran etexilate.[3] The presence of isomers like 3-hexyl chloroformate can be a potential impurity in this synthesis.[11]

Part 4: Experimental Protocol: Carbamate Formation

This section provides a representative, generalized protocol for the synthesis of a carbamate using an alkyl chloroformate. Warning: This reaction should only be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment (PPE). Chloroformates are toxic, corrosive, and moisture-sensitive.[1]

Objective: To synthesize an N-pentyloxycarbonyl-protected amine.

Materials:

-

Substrate amine (1.0 eq)

-

n-Pentyl chloroformate (1.1 eq)

-

A non-nucleophilic base (e.g., triethylamine or pyridine, 1.2 eq)

-

Anhydrous dichloromethane (DCM) as solvent

-

Standard glassware for inert atmosphere reactions (e.g., Schlenk line)

Procedure:

-

Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

-

Dissolution: Dissolve the substrate amine and the base in anhydrous DCM in the flask.

-

Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

-

Addition: Add a solution of n-pentyl chloroformate in anhydrous DCM dropwise to the stirred reaction mixture via the dropping funnel over 30 minutes. Maintain the temperature at 0 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS until the starting amine is consumed.

-

Workup:

-

Quench the reaction by the slow addition of water.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

-

Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography or recrystallization as appropriate.

Caption: Experimental workflow for carbamate synthesis.

Part 5: Comparative Overview of Isomers

While detailed data for hexan-2-yl chloroformate is scarce, examining its isomers provides valuable context for researchers.

| Compound | CAS Number | Molecular Formula | Molecular Weight | Key Features/Notes |

| n-Pentyl chloroformate | 638-41-5 | C₆H₁₁ClO₂ | 150.60 | Straight-chain C5. Well-documented with pharmaceutical applications.[3] |

| 3-Methylpentyl chloroformate | 1215109-09-3 | C₇H₁₃ClO₂ | 164.63 | Branched C6 isomer. Available as a reference standard.[12][13] |

| Hexan-3-yl chloroformate | 58906-62-0 | C₇H₁₃ClO₂ | 164.63 | Branched C6 isomer. Potential impurity in Dabigatran synthesis.[11] |

| n-Hexyl chloroformate | 6092-54-2 | C₇H₁₃ClO₂ | 164.63 | Straight-chain C6. Used as a derivatization reagent for GC-MS.[14] |

The choice of isomer can influence reactivity due to steric hindrance and can impact the physical properties of the resulting derivatives, which is particularly relevant in applications like chromatography where volatility and retention time are key parameters.[15]

Part 6: Safety and Handling

Alkyl chloroformates are hazardous materials and must be handled with extreme care.

-

Toxicity: They are toxic if swallowed, inhaled, or absorbed through the skin. They are corrosive and can cause severe skin burns and eye damage.[16]

-

Flammability: They are flammable liquids and vapors.[16]

-

Reactivity: They react violently with water and are incompatible with bases, amines, alcohols, and strong oxidizing agents.[1]

-

Handling: Always handle in a well-ventilated chemical fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. Ensure proper grounding to prevent static discharge.[1]

-

Storage: Store in a cool, dry, well-ventilated area in tightly sealed containers under an inert atmosphere (e.g., nitrogen). Keep away from heat and ignition sources.[1]

References

- n-Pentyl Chloroformate. VanDeMark Chemical. [URL: https://www.vdmchemical.

- N-Pentyl chloroformate (n-Amyl Chloroformate) CAS 638-41-5. AK Scientific. [URL: https://www.aksci.com/item_detail.php?

- 58906-62-0 hexan-3-yl carbonochloridate. ECHEMI. [URL: https://www.echemi.com/products/58906-62-0.html]

- 3-Methylpentyl chloroformate CAS 1215109-09-3. Biosynth. [URL: https://www.biosynth.

- pentyl carbonochloridate CAS 638-41-5. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/enamine/en3001716862]

- hexan-3-yl carbonochloridate CAS NO.58906-62-0. LEAP CHEM Co., Ltd. [URL: https://www.leapchem.com/product-item/58906-62-0.html]

- CAS NO. 58906-62-0 | 3-Hexyl Chloroformate. Arctom Scientific. [URL: https://www.arctomsci.com/product/SYX-H76036]

- Pentyl chloroformate | 638-41-5. ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB9495733.htm]

- CAS No : 58906-62-0 | Product Name : 3-Hexyl Chloroformate. Pharmaffiliates. [URL: https://www.pharmaffiliates.

- 3-methylpentyl carbonochloridate. SRIRAMCHEM. [URL: https://sriramchem.

- 58906-62-0|Hexan-3-yl carbonochloridate. BLD Pharm. [URL: https://www.bldpharm.com/products/58906-62-0.html]

- 6-(CHLOROFORMYL)HEXANOIC ACID ETHYL ESTER CAS 14794-32-2. ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB2469612.htm]

- 1215109-09-3 | 3-Methylpentyl carbonochloridate. Ambeed. [URL: https://www.ambeed.com/products/1215109-09-3.html]

- 638-41-5|Pentyl chloroformate. BLD Pharm. [URL: https://www.bldpharm.com/products/638-41-5.html]

- CAS No : 1215109-09-3| Chemical Name : 3-Methylpentyl Chloroformate. Pharmaffiliates. [URL: https://www.pharmaffiliates.

- Hexyl chloroformate | C7H13ClO2. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/22466]

- HEXYL CHLOROFORMATE | 6092-54-2. ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB3495734.htm]

- 1215109-09-3|3-Methylpentyl carbonochloridate. BLD Pharm. [URL: https://www.bldpharm.com/products/1215109-09-3.html]

- Hexyl chloroformate 97% CAS 6092-54-2. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/252778]

- HEXYL CHLOROFORMATE synthesis. ChemicalBook. [URL: https://www.chemicalbook.com/synthesis/6092-54-2.htm]

- n-HEXYL CHLOROFORMATE. FramoChem. [URL: https://www.framochem.

- 2-ETHYLHEXYL CHLOROFORMATE. FramoChem. [URL: https://www.framochem.

- CAS 22128-62-7 | Chloroformic Acid Chloromethyl Ester Supplier. Clinivex. [URL: https://www.clinivex.com/cas-22128-62-7]

- Synthesis and purification method of high-content chloroformic acid-2-ethyl hexyl ester. Google Patents. [URL: https://patents.google.

- 2-Ethylhexyl chloroformate | C9H17ClO2. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/62783]

- Hexan-3-yl chloroformate. Georganics. [URL: https://www.georganics.

- A kind of preparation method of 2-ethylhexyl chloroformate. Google Patents. [URL: https://patents.google.

- Preparation of aryl chloroformates. Google Patents. [URL: https://patents.google.

- Chloroformic acid. Wikipedia. [URL: https://en.wikipedia.org/wiki/Chloroformic_acid]

- Process for preparing alkyl/aryl chloroformates. Google Patents. [URL: https://patents.google.

- Methyl chloroformate. Wikipedia. [URL: https://en.wikipedia.

- Chloroformate. Wikipedia. [URL: https://en.wikipedia.

- Alkyl Chloroformates in Sample Derivatization Strategies for GC Analysis. ResearchGate. [URL: https://www.researchgate.net/publication/228807802_Alkyl_Chloroformates_in_Sample_Derivatization_Strategies_for_GC_Analysis_Review_on_a_Decade_Use_of_the_Reagents_as_Esterifying_Agents]

- Hexan-3-yl chloroformate de Haute pureté. Georganics. [URL: https://www.georganics.

Sources

- 1. vandemark.com [vandemark.com]

- 2. 638-41-5 N-Pentyl chloroformate (n-Amyl Chloroformate) AKSci J93466 [aksci.com]

- 3. Pentyl chloroformate | 638-41-5 [chemicalbook.com]

- 4. 638-41-5|Pentyl chloroformate|BLD Pharm [bldpharm.com]

- 5. US5274164A - Preparation of aryl chloroformates - Google Patents [patents.google.com]

- 6. US6919471B2 - Process for preparing alkyl/aryl chloroformates - Google Patents [patents.google.com]

- 7. HEXYL CHLOROFORMATE synthesis - chemicalbook [chemicalbook.com]

- 8. CN101602667A - A kind of preparation method of 2-ethylhexyl chloroformate - Google Patents [patents.google.com]

- 9. Chloroformate - Wikipedia [en.wikipedia.org]

- 10. framochem.com [framochem.com]

- 11. pharmaffiliates.com [pharmaffiliates.com]

- 12. biosynth.com [biosynth.com]

- 13. 3-methylpentyl carbonochloridate - SRIRAMCHEM [sriramchem.com]

- 14. 氯甲酸正己酯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 15. researchgate.net [researchgate.net]

- 16. pentyl carbonochloridate | 638-41-5 [sigmaaldrich.com]

An In-Depth Technical Guide to Chlorocarbonic acid-(1-methyl-pentyl ester)

Introduction

Chloroformates, as a class of organic compounds, are foundational reagents in modern organic synthesis. Formally the esters of chloroformic acid, these molecules possess the general structure ROC(O)Cl and exhibit reactivity analogous to acyl chlorides, serving as versatile intermediates. Their utility is particularly pronounced in the pharmaceutical and agrochemical industries, where they are instrumental in constructing more complex molecules.[1] Chloroformates are key for introducing the alkoxycarbonyl moiety, a critical step in the synthesis of carbamates and carbonates, which are prevalent motifs in biologically active compounds.[2] Furthermore, they are widely employed as derivatization agents that convert polar analytes into more volatile and less polar derivatives, facilitating analysis by gas chromatography/mass spectrometry (GC/MS).[3][4]

This guide focuses specifically on chlorocarbonic acid-(1-methyl-pentyl ester) , also known as sec-hexyl chloroformate or hexan-2-yl chloroformate . This secondary alkyl chloroformate provides a unique combination of steric hindrance and reactivity, making it a valuable tool for synthetic chemists. Its 1-methylpentyl (sec-hexyl) group can influence the properties of resulting molecules, such as solubility, stability, and biological activity. This document provides a comprehensive overview of its molecular structure, physicochemical properties, synthesis, reactivity, analytical characterization, and applications, with a focus on providing actionable insights for laboratory and development settings.

Molecular Structure and Physicochemical Properties

The defining feature of chlorocarbonic acid-(1-methyl-pentyl ester) is the chloroformate group (-OC(O)Cl) attached to the second carbon of a hexane chain. This secondary substitution imparts specific steric and electronic properties compared to its linear isomer, n-hexyl chloroformate.

Caption: Nucleophilic acyl substitution mechanism for carbamate formation.

Analytical Characterization

Confirming the identity and purity of synthesized 1-methylpentyl chloroformate is crucial. A combination of spectroscopic and chromatographic methods provides a self-validating system of analysis.

| Technique | Expected Observations |

| ¹H NMR | - A multiplet around 4.8-5.0 ppm for the -CH- proton adjacent to the chloroformate oxygen. - A triplet around 0.9 ppm for the terminal methyl group. - A doublet around 1.3 ppm for the methyl group on the chiral center. - A series of multiplets between 1.3-1.7 ppm for the remaining methylene (-CH₂-) protons. |

| ¹³C NMR | - A carbonyl carbon (-C=O) signal in the range of 150-155 ppm. - A methine carbon (-CH-O) signal around 80-85 ppm. - Aliphatic carbon signals in the range of 10-40 ppm. |

| FTIR (Infrared) | - A strong, sharp absorption band characteristic of the C=O stretch of an acyl chloride/chloroformate, typically found in the region of 1775-1785 cm⁻¹ . T[5][6][7]he exact position is higher than that of a typical ester due to the electron-withdrawing effect of the chlorine atom. |

| GC-MS | - Purity assessment via Gas Chromatography (GC). - Mass Spectrometry (MS): The molecular ion peak (M⁺) would be expected at m/z 164 and 166 in an approximate 3:1 ratio due to the ³⁵Cl and ³⁷Cl isotopes. Common fragmentation patterns for alkyl halides and esters include alpha-cleavage (loss of the alkyl chain) and loss of HCl or CO₂. |

Applications in Research and Drug Development

1-methylpentyl chloroformate is a versatile reagent with several key applications:

-

Synthesis of Carbamate Prodrugs: Carbamate linkages are frequently used to mask polar functional groups (like amines or alcohols) in a drug molecule. This increases lipophilicity, enhances membrane permeability, and improves oral bioavailability. The carbamate can be designed to be cleaved by endogenous enzymes (esterases) in vivo, releasing the active parent drug.

-

Linker Chemistry: In the development of complex therapeutics like antibody-drug conjugates (ADCs) or targeted therapies, stable linkers are required to connect the cytotoxic payload to the targeting moiety. The carbamate bond formed from a chloroformate is a common and reliable choice for this purpose.

-

Derivatization for Analysis: As a derivatizing agent, it reacts with polar, non-volatile compounds (e.g., amino acids, neurotransmitters, phenols) in biological samples. The resulting derivatives are more volatile and thermally stable, making them amenable to sensitive and quantitative analysis by GC-MS.

[4]---

Safety and Handling

CAUTION: Alkyl chloroformates are hazardous chemicals that must be handled with appropriate engineering controls and personal protective equipment.

-

Toxicity and Corrosivity: Chloroformates are toxic by inhalation, ingestion, and skin absorption. T[8]hey are lachrymators (cause tearing) and are extremely destructive to the mucous membranes, upper respiratory tract, eyes, and skin. A[9][10]ll handling must be performed in a certified chemical fume hood.

-

Moisture Sensitivity: Chloroformates react with water, including moisture in the air, to release the parent alcohol (hexan-2-ol), carbon dioxide, and corrosive hydrochloric acid (HCl). T[2]his necessitates storage under an inert atmosphere (argon or nitrogen) and the use of dry glassware and solvents during reactions.

-

Thermal Instability: Upon heating, chloroformates can decompose to release toxic gases, including phosgene and HCl. D[11]istillations must be performed under vacuum to keep temperatures low, and storage should be in a refrigerated, well-ventilated area. * Personal Protective Equipment (PPE): Wear chemically resistant gloves (e.g., nitrile or neoprene), a lab coat, and splash-proof safety goggles with a face shield. F[2][10]or operations with a high risk of exposure, a respirator with an appropriate cartridge may be necessary.

Conclusion

Chlorocarbonic acid-(1-methyl-pentyl ester) is a valuable and highly reactive synthetic intermediate. Its utility lies in its ability to efficiently form carbamate and carbonate linkages, which are of paramount importance in the fields of drug development, medicinal chemistry, and analytical science. The secondary alkyl structure provides distinct steric properties that can be exploited by synthetic chemists. A thorough understanding of its synthesis, reactivity, and hazardous properties is essential for its safe and effective use in a research and development setting. By following rigorous protocols and safety precautions, scientists can leverage this reagent to advance the synthesis of novel and complex molecular entities.

References

-

Husek, P. (2017). Are there any safety issues in using alkyl chloroformates? ResearchGate. [Link]

-

Hengyuan Fine Chemical. (n.d.). 1-methylpentyl chloroformate. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]

-

Gagnon, D., Du, H., & Batey, R. A. (2014). Triphosgene–Amine Base Promoted Chlorination of Unactivated Aliphatic Alcohols. PMC. [Link]

-

Organic Syntheses. (n.d.). Procedure for S,S-Di(pyridin-2-yl)carbonodithioate. Organic Syntheses, 101, 274-290. Retrieved from [Link]

-

ChemBK. (2024). hexyl chloroformate. Retrieved from [Link]

-

SpectraBase. (n.d.). 1-Chloroethyl chloroformate [ATR-IR]. Retrieved from [Link]

- Husek, P., & Simek, P. (2006). Alkyl Chloroformates in Sample Derivatization Strategies for GC Analysis. A Review on a Decade Use of the Reagents as Esterifying Agents. Current Pharmaceutical Analysis, 2(1), 23-43.

-

Clark, J. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. Retrieved from [Link]

- Ayala, C. E., Villalpando, A., Nguyen, A. L., McCandless, G. T., & Kartika, R. (2012). Chlorination of Aliphatic Primary Alcohols via Triphosgene-Triethylamine Activation. Organic Letters, 14(14), 3676–3679.

-

Chemistry Academy. (2022). Lec-36 || Mass fragmentation pattern of alkyl halides || Alpha cleavage || Isotopic peaks [Video]. YouTube. [Link]

-

Oberhammer, H., & Kornath, A. (2003). FTIR spectra of ClC(O)OCCl3. ResearchGate. [Link]

-

All In One Chemistry. (2023). Mass Spectrometry Part 3- Fragmentation in Alkyl Halides [Video]. YouTube. [Link]

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515.

-

SpectraBase. (n.d.). Chloroformic acid methyl ester [ATR-IR]. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Hexyl chloroformate. PubChem Compound Database. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Chloroformates Acute Exposure Guideline Levels. Bookshelf. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). CAS No: 1215109-09-3 | Chemical Name: 3-Methylpentyl Chloroformate. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

VanDeMark Chemical. (n.d.). n-Pentyl Chloroformate. Retrieved from [Link]

- Google Patents. (n.d.). CN105566131A - Synthesis and purification method of high-content chloroformic acid-2-ethyl hexyl ester.

-

Cotarca, L., & Eckert, H. (2004). Triphosgene and its Application in Organic Synthesis. ResearchGate. [Link]

-

Pharmaffiliates. (n.d.). CAS No: 6092-54-2 | Product Name: Hexyl Chloroformate. Retrieved from [Link]

- Google Patents. (n.d.). CN101602667A - A kind of preparation method of 2-ethylhexyl chloroformate.

-

National Institute of Standards and Technology. (n.d.). Hexyl chloroformate. NIST Chemistry WebBook. Retrieved from [Link]

-

PrepChem. (n.d.). Synthesis of 2-adamantanyl chloroformate. Retrieved from [Link]

-

Georganics. (n.d.). Hexan-3-yl chloroformate - High purity. Retrieved from [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. framochem.com [framochem.com]

- 3. HEXYL CHLOROFORMATE | 6092-54-2 [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. prepchem.com [prepchem.com]

- 6. Ethyl chloroformate(541-41-3) IR Spectrum [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 9. datasheets.scbt.com [datasheets.scbt.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. Chloroformates Acute Exposure Guideline Levels - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

stability and storage conditions for 1-methyl-pentyl chloroformate

An In-depth Technical Guide to the Stability and Storage of 1-Methylpentyl Chloroformate

Introduction: Understanding 1-Methylpentyl Chloroformate

1-Methylpentyl chloroformate, also known as sec-hexyl chloroformate, is a reactive chemical intermediate belonging to the chloroformate ester class of compounds. With the chemical formula C₇H₁₃ClO₂, it possesses the dual functionality of an ester and an acyl chloride. This unique structure makes it a valuable reagent in organic synthesis, particularly for the introduction of the sec-hexyloxycarbonyl protecting group for amines, alcohols, and phenols, forming carbamates and carbonate esters, respectively.[1] Its application is also prominent in chromatography as a derivatization agent, transforming polar analytes into more volatile and less polar derivatives suitable for gas chromatography/mass spectrometry (GC-MS) analysis.[1]

However, the high reactivity that makes 1-methylpentyl chloroformate a useful synthetic tool also renders it inherently unstable. A comprehensive understanding of its degradation pathways and the environmental factors that accelerate them is critical for researchers, scientists, and drug development professionals to ensure reagent integrity, experimental reproducibility, and laboratory safety. This guide provides a detailed examination of the stability profile of 1-methylpentyl chloroformate and establishes rigorous, field-proven protocols for its optimal storage and handling.

Chemical Identity and Physicochemical Properties

A foundational understanding of a reagent begins with its physical and chemical properties. These parameters influence its behavior under various conditions. While specific experimental data for 1-methylpentyl chloroformate is sparse, the properties can be reliably inferred from closely related isomers like n-hexyl chloroformate.

| Property | Value (for n-Hexyl Chloroformate Isomer) | Source(s) |

| Molecular Formula | C₇H₁₃ClO₂ | [2] |

| Molecular Weight | 164.63 g/mol | [2] |

| Appearance | Colorless to yellow liquid | [3][4] |

| Density | ~1.007 g/mL at 25 °C | |

| Boiling Point | 60-61 °C at 7 mmHg | |

| Flash Point | 61-62 °C | [4] |

| Reactivity | Highly reactive with water and nucleophiles | [5][6][7] |

Core Stability Profile and Decomposition Pathways

The stability of 1-methylpentyl chloroformate is fundamentally dictated by its susceptibility to nucleophilic attack and thermal stress. As a secondary alkyl chloroformate, it exhibits lower thermal stability compared to primary or aryl chloroformates.[8][9]

Primary Decomposition Pathways

-

Hydrolysis: This is the most significant and rapid degradation pathway. Chloroformates react readily with water, including atmospheric moisture, in an exothermic reaction to yield the corresponding alcohol (sec-hexanol), corrosive hydrogen chloride (HCl) gas, and carbon dioxide (CO₂).[6][8][9][10] The presence of HCl can further catalyze the degradation of the remaining chloroformate.

-

Thermal Decomposition: When subjected to heat, alkyl chloroformate esters can decompose to produce an alkyl chloride (sec-hexyl chloride) and carbon dioxide.[1] This degradation is particularly relevant for secondary alkyl chloroformates, which are known to be less thermally stable than their primary counterparts.[8][9]

Factors Influencing Stability

-

Moisture: The paramount factor in degradation. Even trace amounts of moisture in the air or on laboratory equipment will initiate hydrolysis.[5][6][11]

-

Temperature: Elevated temperatures accelerate both hydrolysis and thermal decomposition.[12][13] Storing at room temperature is strongly discouraged.

-

Incompatible Materials: As a reactive acyl chloride, it is incompatible with a wide range of substances, including:

-

Alcohols, Amines, and Bases: These nucleophiles will react vigorously to form carbonates, carbamates, and other derivatives, consuming the reagent.[3][5][13]

-

Strong Oxidizing Agents: Can lead to violent, unpredictable reactions.[3][13]

-

Metals: Can be attacked and corroded, especially in the presence of moisture due to the formation of HCl.[10][11]

-

Recommended Storage and Handling Protocols

To preserve the integrity of 1-methylpentyl chloroformate, a multi-faceted approach focusing on controlling temperature, atmosphere, and contaminants is essential.

Optimal Storage Conditions

Adherence to these conditions is critical to maximize the shelf-life and ensure the purity of the reagent.

| Parameter | Recommendation | Rationale | Source(s) |

| Temperature | 2–8 °C | Minimizes the rate of thermal decomposition and slows kinetic reaction with trace contaminants. | [14] |

| Atmosphere | Dry Inert Gas (Nitrogen or Argon) | Excludes atmospheric moisture, preventing the primary hydrolysis degradation pathway. | [15][16][17][18] |

| Container | Tightly-sealed, glass bottle with a corrosion-resistant cap (e.g., PTFE-lined). | Prevents moisture ingress and withstands the corrosive nature of the compound and its potential degradation products (HCl). | [13][15][16] |

| Location | A well-ventilated, refrigerated, and designated area for flammable and corrosive liquids. | Ensures safety and prevents accidental contact with incompatible materials. | [13][19][20] |

| Incompatibilities | Store away from bases, alcohols, amines, oxidizing agents, and water. | Prevents hazardous reactions and degradation of the product. | [3][5][7][13] |

Experimental Protocol: Safe Aliquoting Workflow

To maintain the integrity of the bulk supply, proper technique for dispensing the reagent is crucial. This protocol ensures the material is handled under anhydrous and inert conditions.

Personnel and Environmental Requirements:

-

Work must be conducted in a certified chemical fume hood.[15]

-

Appropriate Personal Protective Equipment (PPE) is mandatory: chemical-resistant gloves (e.g., nitrile), safety goggles, and a flame-retardant lab coat.[15][19]

Methodology:

-

Preparation:

-

Place the sealed bottle of 1-methylpentyl chloroformate and all necessary glassware (e.g., receiving vial with a septum cap, syringes, needles) in a desiccator to equilibrate to room temperature. This prevents condensation of atmospheric moisture on cold surfaces.

-

Ensure all glassware and syringes are rigorously dried, either by oven-drying (>100 °C) for several hours and cooling in a desiccator or by flame-drying under vacuum.

-

-

Inert Atmosphere Purge:

-

Once at room temperature, place the reagent bottle and the receiving vial in a glovebox, or prepare for handling using a Schlenk line.

-

Carefully replace the original cap of the reagent bottle with a septum cap.

-

Using a needle connected to a source of dry nitrogen or argon, pierce the septum to create a positive pressure of inert gas. Use a second "vent" needle to allow for gas exchange.

-

Purge the headspace of the reagent bottle for several minutes. Purge the receiving vial in the same manner.

-

-

Transfer:

-

Using a clean, dry, gas-tight syringe that has been flushed with inert gas, pierce the septum of the reagent bottle.

-

Slowly draw the desired volume of 1-methylpentyl chloroformate into the syringe.

-

Withdraw the syringe and immediately insert it into the septum of the prepared receiving vial.

-

Dispense the liquid into the vial.

-

-

Sealing and Storage:

-

Remove the syringe and needles. Seal the receiving vial's cap securely with paraffin film as an extra barrier against moisture.

-

Replace the septum on the main reagent bottle with its original, tightly-fitting cap, also sealing with paraffin film.

-

Promptly return both the main bottle and the new aliquot to refrigerated storage (2–8 °C).

-

Protocol for Stability Verification

To ensure the continued purity of a stored batch, periodic quality control checks are recommended. This protocol outlines a self-validating system using Gas Chromatography-Mass Spectrometry (GC-MS).

Objective: To quantify the purity of stored 1-methylpentyl chloroformate and identify the presence of primary degradation products.

Methodology:

-

Sample Preparation:

-

Using the aliquoting protocol described above, carefully withdraw a small sample (~10 µL) of the stored chloroformate.

-

Dilute the sample in a dry, inert solvent (e.g., anhydrous hexane or dichloromethane) in a sealed GC vial to a final concentration of approximately 1 mg/mL.

-

-

Derivatization Control (Optional but Recommended):

-

In a separate vial, react a small amount of the sample with an excess of a standard amine (e.g., benzylamine) in the presence of a non-nucleophilic base. This converts the chloroformate to a stable carbamate, providing a clear peak for quantification if the parent compound shows signs of degradation on the column.

-

-

GC-MS Analysis:

-

Inject the prepared sample onto a GC-MS system equipped with a standard non-polar column (e.g., DB-5ms).

-

Use a temperature program that starts at a low temperature (e.g., 50 °C) and ramps up to a higher temperature (e.g., 250 °C) to separate volatile components.

-

-

Data Analysis:

-

Integrate the peak area for 1-methylpentyl chloroformate. Purity can be expressed as the percentage of the total peak area.

-

Search the chromatogram for the mass spectra corresponding to potential degradation products:

-

sec-Hexanol (from hydrolysis)

-

sec-Hexyl chloride (from thermal decomposition)

-

-

The presence and relative abundance of these peaks provide direct evidence of the mode and extent of degradation.

-

Conclusion

1-Methylpentyl chloroformate is a potent but sensitive synthetic reagent. Its stability is critically dependent on the stringent exclusion of moisture and storage at refrigerated temperatures. The primary degradation pathways are hydrolysis and, to a lesser extent, thermal decomposition. By implementing the rigorous storage and handling protocols detailed in this guide—including maintenance under an inert atmosphere, use of dry equipment, and proper aliquoting techniques—researchers can ensure the reagent's integrity, leading to more reliable and reproducible scientific outcomes. Periodic verification of purity via analytical methods like GC-MS provides a robust, self-validating system to confirm that storage conditions remain effective over time.

References

-

Chloroformate - Wikipedia. (n.d.). Wikipedia. Retrieved January 16, 2026, from [Link]

-

Hazardous Substance Fact Sheet - New Jersey Department of Health. (n.d.). NJ.gov. Retrieved January 16, 2026, from [Link]

-

Chapter: 2 Chloroformates Acute Exposure Guideline Levels. (n.d.). National Academies Press. Retrieved January 16, 2026, from [Link]

-

Chloroformates Acute Exposure Guideline Levels - NCBI - NIH. (n.d.). National Center for Biotechnology Information. Retrieved January 16, 2026, from [Link]

-

Western Carolina University Standard Operating Procedure for the use of Acetyl chloride. (n.d.). Western Carolina University. Retrieved January 16, 2026, from [Link]

-

Hexyl chloroformate | C7H13ClO2 | CID 22466 - PubChem - NIH. (n.d.). PubChem. Retrieved January 16, 2026, from [Link]

-

Chemical Properties of Hexyl chloroformate (CAS 6092-54-2) - Cheméo. (n.d.). Cheméo. Retrieved January 16, 2026, from [Link]

-

hexyl chloroformate - ChemBK. (2024-04-09). ChemBK. Retrieved January 16, 2026, from [Link]

-

sec-Butyl chloroformate | C5H9ClO2 | CID 11829505 - PubChem - NIH. (n.d.). PubChem. Retrieved January 16, 2026, from [Link]

-

Safety Data Sheet: Acetyl chloride - Chemos GmbH&Co.KG. (n.d.). Chemos. Retrieved January 16, 2026, from [Link]

-

n-Pentyl Chloroformate - VanDeMark Chemical. (n.d.). VanDeMark Chemical. Retrieved January 16, 2026, from [Link]

Sources

- 1. Chloroformate - Wikipedia [en.wikipedia.org]

- 2. Hexyl chloroformate (CAS 6092-54-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. lgcstandards.com [lgcstandards.com]

- 4. Hexyl chloroformate | C7H13ClO2 | CID 22466 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. fishersci.com [fishersci.com]

- 6. sec-Butyl chloroformate | C5H9ClO2 | CID 11829505 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. synquestlabs.com [synquestlabs.com]

- 8. nationalacademies.org [nationalacademies.org]

- 9. Chloroformates Acute Exposure Guideline Levels - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. METHYL CHLOROFORMATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 11. nj.gov [nj.gov]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. fishersci.com [fishersci.com]

- 14. fishersci.com [fishersci.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. wcu.edu [wcu.edu]

- 17. fishersci.com [fishersci.com]

- 18. vandemark.com [vandemark.com]

- 19. merckmillipore.com [merckmillipore.com]

- 20. chemos.de [chemos.de]

Navigating the Matrix: A Technical Guide to the Solubility of 1-Methyl-Pentyl Chloroformate in Common Laboratory Solvents

For researchers, scientists, and professionals in drug development, understanding the solubility and reactivity of key reagents is paramount to successful experimental design and execution. 1-Methyl-pentyl chloroformate, a valuable building block in organic synthesis, presents unique challenges and opportunities due to its inherent reactivity. This in-depth technical guide provides a comprehensive overview of its solubility characteristics in common laboratory solvents, grounded in the principles of physical organic chemistry and supported by practical, field-proven insights.

The Duality of Reactivity and Solubility: A Fundamental Overview

1-Methyl-pentyl chloroformate, like other chloroformates, is a highly reactive acylating agent.[1] This reactivity, primarily driven by the electrophilic carbonyl carbon and the good leaving group ability of the chloride ion, is the cornerstone of its synthetic utility. However, this same reactivity profoundly influences its solubility. It is crucial to distinguish between true solubility—the formation of a stable solution—and reactive dissolution, where the solvent participates in a chemical transformation of the solute.

Chloroformates are generally miscible with a wide array of aprotic organic solvents.[2] Their molecular structure, featuring a polar carbonyl group and a nonpolar alkyl chain, allows for favorable interactions with solvents of varying polarities. However, the presence of the reactive chloroformate moiety dictates a critical incompatibility with protic and nucleophilic solvents.

A Landscape of Solubility: Navigating Solvent Classes

Aprotic Solvents: The Preferred Medium

Aprotic solvents are the most suitable for dissolving 1-methyl-pentyl chloroformate without inducing chemical degradation. These solvents lack acidic protons and are generally poor nucleophiles, thus preserving the integrity of the chloroformate.

| Solvent Class | Examples | Expected Solubility of 1-Methyl-Pentyl Chloroformate | Rationale |

| Nonpolar | Hexane, Heptane, Toluene, Benzene | High | The pentyl group of 1-methyl-pentyl chloroformate is a significant nonpolar feature, leading to favorable van der Waals interactions with nonpolar solvents. |

| Ethers | Diethyl ether, Tetrahydrofuran (THF), Dioxane | High | These solvents are polar aprotic and can solvate the polar carbonyl group of the chloroformate without reacting. However, prolonged storage in ethers is not recommended due to the potential for peroxide formation, which can initiate unwanted side reactions. |

| Chlorinated | Dichloromethane (DCM), Chloroform | High | These are excellent solvents for a wide range of organic compounds, including chloroformates. They are polar aprotic and relatively inert. n-Pentyl chloroformate is explicitly listed as soluble in chloroform.[3] |

| Esters | Ethyl acetate | High | Similar to ethers and chlorinated solvents, esters are polar aprotic solvents that can effectively dissolve chloroformates. n-Pentyl chloroformate is known to be soluble in ethyl acetate.[3] |

| Polar Aprotic | Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | Moderate to High | While generally compatible, these highly polar solvents can sometimes contain impurities (e.g., water) that can react with the chloroformate. Caution is advised, and the use of anhydrous grades is essential. |

Protic and Nucleophilic Solvents: A Reactive Fate

The use of protic or nucleophilic solvents with 1-methyl-pentyl chloroformate will lead to solvolysis, a reaction where the solvent acts as the nucleophile.[4] This is not a true dissolution but a chemical transformation.

| Solvent Class | Examples | Interaction with 1-Methyl-Pentyl Chloroformate | Reaction Products |

| Water | Water, Moist Air | Violent Reaction (Hydrolysis) [4][5] | 1-Methyl-pentanol, Carbon Dioxide, and Hydrochloric Acid[2] |

| Alcohols | Methanol, Ethanol, Isopropanol | Reaction (Alcoholysis) | Carbonate esters and Hydrochloric Acid[1] |

| Amines | Primary and Secondary Amines | Reaction (Aminolysis) | Carbamates and Hydrochloric Acid[1] |

The rate of hydrolysis is generally rapid for lower alkyl chloroformates and somewhat slower for higher, bulkier analogues.[2] Regardless, any exposure to moisture should be strictly avoided during storage and handling.

Experimental Determination of Solubility: A Practical Protocol

Given the absence of precise solubility data, an experimental determination is often necessary. A spectroscopic method, such as Nuclear Magnetic Resonance (NMR) spectroscopy, is highly recommended for reactive compounds like chloroformates as it allows for quantification without isolation.

Workflow for Solubility Determination

Caption: Experimental workflow for determining the solubility of a reactive compound using NMR.

Step-by-Step Methodology

-

Preparation of Anhydrous Solvent: Ensure the chosen solvent is rigorously dried using appropriate methods (e.g., distillation from a drying agent, use of molecular sieves).

-

Preparation of Internal Standard Stock Solution: In an inert atmosphere (e.g., a glovebox), prepare a stock solution of a stable, non-reactive internal standard (e.g., 1,3,5-trimethoxybenzene) in the anhydrous solvent at a precisely known concentration.

-

Sample Preparation:

-

In the glovebox, add a measured volume of the internal standard stock solution to an NMR tube.

-

Using a microsyringe, carefully add a small, known amount of 1-methyl-pentyl chloroformate to the NMR tube. The amount should be in excess of its expected solubility to ensure a saturated solution is formed.

-

Seal the NMR tube securely.

-

Allow the mixture to equilibrate at a constant, recorded temperature. It is crucial to allow any undissolved chloroformate to settle.

-

-

NMR Analysis:

-

Carefully transfer the NMR tube to the NMR spectrometer, ensuring the temperature is maintained.

-

Acquire a quantitative ¹H NMR spectrum.

-

-

Quantification and Calculation:

-

Integrate the signals corresponding to the dissolved 1-methyl-pentyl chloroformate and the internal standard.

-

The concentration of the dissolved chloroformate can be calculated using the following formula:

Concentration (solute) = [Concentration (std) × Integration (solute) × Moles (std)] / [Integration (std) × Moles (solute)]

-

-

Data Reporting: The calculated concentration represents the solubility of 1-methyl-pentyl chloroformate in the specific solvent at the given temperature. This can be expressed in mol/L and converted to g/100mL.

Safety: The Cornerstone of Handling Reactive Reagents

1-Methyl-pentyl chloroformate is a hazardous chemical and must be handled with appropriate safety precautions.[6]

-

Engineering Controls: Always handle 1-methyl-pentyl chloroformate in a well-ventilated chemical fume hood.[7]

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical splash goggles and a face shield.[6]

-

Skin Protection: Wear chemical-resistant gloves (e.g., butyl rubber or laminate film; nitrile gloves offer limited protection). A lab coat is mandatory.[8]

-

Respiratory Protection: If there is a risk of inhalation, use a properly fitted respirator with an appropriate cartridge.

-

-

Handling:

-

Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container, away from incompatible substances such as water, alcohols, and amines.[9][10] Storage under an inert atmosphere (e.g., nitrogen or argon) is recommended.[9]

-

Spills: In case of a spill, evacuate the area. Use a non-combustible absorbent material to contain the spill and dispose of it as hazardous waste. Do not use water to clean up spills.

Logical Flow for Solvent Selection

Caption: Decision-making process for selecting a suitable solvent for 1-methyl-pentyl chloroformate.

Conclusion

While quantitative solubility data for 1-methyl-pentyl chloroformate remains elusive in the current literature, a strong understanding of its chemical nature allows for informed solvent selection. Aprotic solvents are the media of choice, with their polarity guiding the specific selection for a given application. The inherent reactivity of the chloroformate functional group necessitates stringent anhydrous conditions and precludes the use of protic or nucleophilic solvents for creating stable solutions. For applications requiring precise solubility values, the provided NMR-based protocol offers a reliable method for experimental determination. Above all, a commitment to rigorous safety protocols is non-negotiable when working with this and other reactive chemical intermediates.

References

- ResearchGate. (2017).

- BASF.

- Clark, J. (2023). An introduction to acyl chlorides (acid chlorides). Chemguide.

- Chemistry LibreTexts. (2023). Properties of Acyl Halides.

- Solubility of Things. Diphenylchloromethane acyl chloride.

- Save My Exams. (2025). A Level Chemistry Revision Notes - Acyl Chlorides.

- Sigma-Aldrich. (2024).

- Wikipedia. (2023).

- Lab Alley. Chloroform Safety & Hazards.

- National Center for Biotechnology Information.

- Hengyuan Fine Chemical.

- PubChem.

- ChemicalBook. (2025).

- Cheméo.

- VanDeMark Chemical.

- CAMEO Chemicals - NOAA.

- Chemistry LibreTexts. (2023). Carboxylic Derivatives - Reactions (Acyl Group Substitution and Mechanism).

- Wikipedia. (2023).

- Anax Laboratories.

Sources

- 1. Chloroformate - Wikipedia [en.wikipedia.org]

- 2. Chloroformates Acute Exposure Guideline Levels - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Pentyl chloroformate | 638-41-5 [chemicalbook.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. download.basf.com [download.basf.com]

- 7. researchgate.net [researchgate.net]

- 8. laballey.com [laballey.com]

- 9. vandemark.com [vandemark.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

thermal decomposition of secondary alkyl chloroformates

An In-Depth Technical Guide to the Thermal Decomposition of Secondary Alkyl Chloroformates

This guide provides a detailed exploration of the , a reaction of significant interest in synthetic chemistry and process safety. For researchers, scientists, and drug development professionals, understanding the mechanistic intricacies and controlling the outcomes of this transformation is paramount. This document moves beyond simple procedural descriptions to illuminate the causal relationships behind experimental design, ensuring a robust and reproducible approach to studying and utilizing this reaction.

Introduction: Stability and Reactivity

Secondary alkyl chloroformates (R-OCOCl) occupy a critical nexus of reactivity. While more stable than their tertiary counterparts, they are significantly more prone to thermal decomposition than primary or aryl chloroformates.[1] This intermediate stability dictates their utility as reactive intermediates and also necessitates careful handling and a thorough understanding of their decomposition pathways.

The thermal decomposition of a secondary alkyl chloroformate containing at least one β-hydrogen atom typically yields three primary products: an olefin, carbon dioxide, and hydrogen chloride.[2] However, the formation of secondary products, such as the corresponding secondary alkyl chloride and rearranged isomers, points to a complex interplay of competing reaction mechanisms. The distribution of these products is highly sensitive to the reaction conditions, including temperature, solvent, and the specific structure of the alkyl group.

The Mechanistic Dichotomy: A Tale of Two Pathways

The decomposition of secondary alkyl chloroformates is not governed by a single mechanism but rather by a competition between unimolecular and intramolecular pathways. The prevailing mechanism is dictated by the reaction environment, particularly the phase (gas or liquid) and the polarity of the solvent.

The Unimolecular Pathway (Sₙ1/E1)

In polar solvents or at higher temperatures, the decomposition often proceeds through a unimolecular pathway involving the formation of a carbocation intermediate.[3][4] This mechanism is characterized by an initial, rate-determining heterolysis of the alkyl-oxygen bond to form an intimate ion pair, comprising the secondary carbocation and the chloroformate anion.

Key Characteristics of the Sₙ1/E1 Pathway:

-

Carbocation Intermediate: The stability of the secondary carbocation is a key driver. This explains the observed stability trend: tertiary > secondary > primary.[1]

-

Product Formation: The ion pair can collapse in several ways:

-

E1 (Elimination): Loss of a proton from the carbocation and decomposition of the resulting chloroformic acid intermediate yields the olefin, CO₂, and HCl. This is often the major pathway.

-

Sₙ1 (Substitution): The chloride ion can attack the carbocation, leading to the formation of the secondary alkyl chloride.

-

Rearrangement: The secondary carbocation can undergo a hydride or alkyl shift to form a more stable tertiary carbocation, leading to rearranged olefins and alkyl chlorides. The observation of such rearranged products is strong evidence for an ion-pair mechanism.[3][5]

-

-

Solvent Effects: The rate of this pathway is significantly accelerated by polar, ion-stabilizing solvents.

Caption: The Sₙ1/E1 pathway involving a carbocation ion-pair intermediate.

The Intramolecular Pathway (Sₙi/Eᵢ)

In the gas phase or in non-polar solvents, an intramolecular elimination mechanism becomes competitive. This pathway avoids the formation of a discrete carbocation intermediate and proceeds through a concerted, cyclic transition state.

Key Characteristics of the Sₙi Pathway:

-

Concerted Mechanism: The reaction is thought to proceed via a six-membered cyclic transition state, leading directly to the final products.[2] This is a form of cis-elimination.

-

Product Specificity: This pathway typically yields the thermodynamically least stable olefin (e.g., alk-1-ene from a 2-alkyl chloroformate) due to the steric requirements of the cyclic transition state.[3] It does not produce rearranged products.

-

Solvent Effects: This mechanism is favored in non-polar solvents that cannot stabilize the ionic intermediates of the Sₙ1/E1 pathway. Theoretical studies in the gas phase also show this pathway to be favorable.[2]

Caption: The concerted intramolecular Sₙi elimination pathway.

Key Factors Influencing Product Distribution

The ratio of olefin to alkyl chloride and the degree of rearrangement are critically dependent on several experimental parameters. Controlling these factors is essential for directing the reaction toward a desired outcome.

| Factor | Effect on Mechanism & Products | Rationale |

| Temperature | Higher temperatures generally favor elimination (E1/Eᵢ) over substitution (Sₙ1) due to the higher entropy of activation for elimination pathways. | Provides the necessary activation energy for C-O bond cleavage and facilitates the concerted Sₙi pathway. |

| Solvent Polarity | Polar/Ionizing Solvents (e.g., nitrobenzene, acetic acid): Favor the Sₙ1/E1 pathway.[4] Non-polar Solvents (e.g., dioxane, alkanes): Favor the Sₙi pathway. | Polar solvents stabilize the carbocation intermediate, lowering the activation energy for the ionic pathway. Non-polar solvents do not offer this stabilization, making the concerted pathway more competitive. |

| Alkyl Group Structure | The potential for rearrangement to a more stable carbocation (e.g., from a less-branched to a more-branched secondary or tertiary center) increases the likelihood of observing rearranged products via the Sₙ1/E1 pathway. | The thermodynamic driving force to form a more stable carbocation intermediate facilitates hydride or alkyl shifts. |

| Catalysts | Lewis Acids/Bases: Pyridinium chloride can accelerate decomposition via an Sₙ2 mechanism, suppressing olefin formation.[3] Heterogeneous Catalysts: Activated carbon or metal oxides can catalyze the conversion to the corresponding alkyl chloride.[6] | Catalysts can open up alternative, lower-energy pathways, such as bimolecular substitution, altering the natural course of the thermal decomposition. |

Recommended Experimental Protocol: Gas-Phase Pyrolysis

This protocol provides a self-validating system for studying the kinetics and product distribution of the gas-phase thermal decomposition of a secondary alkyl chloroformate. The use of a seasoned static reactor and quantitative analysis by Gas Chromatography-Mass Spectrometry (GC-MS) ensures high fidelity.

Apparatus and Setup

-

Pyrolysis Reactor: A static borosilicate glass reactor of known volume (~500 mL) housed in a temperature-controlled furnace. The reactor must be "seasoned" by pyrolyzing a sample of the chloroformate for an extended period to coat the internal surfaces, which minimizes heterogeneous wall effects that can complicate kinetic interpretations.[2]

-

Vacuum Line: A standard high-vacuum line equipped with pressure transducers (e.g., a capacitance manometer) for accurate pressure measurements.

-

Sample Introduction: A port for introducing the liquid chloroformate sample, which will vaporize upon injection into the heated, evacuated reactor.

-

Product Collection: A series of cold traps (e.g., liquid nitrogen) to condense the products after the reaction is complete.

-

Analytical System: A GC-MS system for separation and identification of products. A Flame Ionization Detector (FID) is recommended for accurate quantification of hydrocarbons (olefins), while a Mass Spectrometer (MS) is crucial for positive identification of all components, including the alkyl chloride.

Sources

- 1. Chloroformates Acute Exposure Guideline Levels - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Factors in the formation of isomerically and optically pure alkyl halides. Part VII. Rearrangements occurring during the thermal decomposition of alkyl chloroformates - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 4. electronicsandbooks.com [electronicsandbooks.com]

- 5. Rearrangements occurring during the thermal decomposition of alkyl chloroformates - Chemical Communications (London) (RSC Publishing) [pubs.rsc.org]

- 6. CA2123973A1 - Method of decomposing an alkyl chloroformate - Google Patents [patents.google.com]

hydrolysis of chlorocarbonic acid-(1-methyl-pentyl ester) in aqueous media

An In-depth Technical Guide to the Hydrolysis of Chlorocarbonic Acid-(1-methyl-pentyl ester) in Aqueous Media

Introduction

Chlorocarbonic acid-(1-methyl-pentyl ester), also known as 1-methylpentyl chloroformate, belongs to the class of chloroformate esters, which are pivotal reagents in organic synthesis and pharmaceutical development.[1] They are frequently employed for the introduction of protecting groups in peptide synthesis and as derivatizing agents to enhance the volatility of polar analytes for gas chromatography.[1][2] However, their high reactivity, particularly towards nucleophiles like water, necessitates a thorough understanding of their hydrolytic stability. This guide provides a detailed examination of the hydrolysis of 1-methylpentyl chloroformate in aqueous media, synthesizing mechanistic principles, kinetic analysis, and practical experimental design for researchers, scientists, and drug development professionals. The inherent reactivity of chloroformates means that exposure to moisture leads to their degradation, producing the parent alcohol, carbon dioxide, and hydrogen chloride, making an understanding of this process critical for their storage, handling, and application.[3]

The Mechanistic Dichotomy: Unimolecular vs. Bimolecular Pathways

The hydrolysis of alkyl chloroformates is not governed by a single, universal mechanism. Instead, it exists on a spectrum between two primary competing pathways: a unimolecular, dissociative process (SN1-like) and a bimolecular, associative process (often termed an addition-elimination mechanism).[4][5] The structure of the alkyl group (R in ROCOCl) is the principal determinant of the favored pathway.

-

Bimolecular (Addition-Elimination) Pathway: This pathway is characteristic of chloroformates with primary alkyl groups (e.g., methyl, ethyl).[5][6] It involves the nucleophilic attack of a water molecule on the electrophilic carbonyl carbon, forming a transient tetrahedral intermediate. This is followed by the elimination of the chloride ion and deprotonation to yield the final products. A second water molecule can act as a general base catalyst, assisting in the deprotonation of the attacking nucleophile.[4]

-

Unimolecular (SN1-like) Ionization Pathway: For chloroformates with alkyl groups that can stabilize a positive charge, such as tertiary (e.g., 1-adamantyl) or secondary (e.g., isopropyl) groups, a dissociative mechanism becomes significant.[5][7][8] This pathway involves the rate-determining heterolysis of the carbon-chlorine bond to form an acylium ion intermediate, which is then rapidly captured by water. In some cases, particularly in highly ionizing and poorly nucleophilic solvents, a concerted solvolysis-decomposition can occur, leading directly to an alkyl cation (R+), CO2, and Cl-.[9][10]

For 1-methylpentyl chloroformate , the presence of a secondary alkyl group places it at a mechanistic crossroads. Like isopropyl chloroformate, its hydrolysis is expected to be highly sensitive to solvent conditions, potentially proceeding through a mix of both pathways concurrently.[7][10][11] In nucleophilic solvents (e.g., aqueous ethanol), the bimolecular pathway is likely to dominate, whereas in highly ionizing, non-nucleophilic solvents (e.g., aqueous hexafluoroisopropanol), the unimolecular pathway would be favored.[9]

Kinetics of Hydrolysis

In an aqueous medium where water is the solvent, its concentration remains effectively constant. Therefore, the hydrolysis of chloroformates follows pseudo-first-order kinetics.[4] The observed rate constant (kobs) can be determined by monitoring the reaction progress over time.

The rate of reaction is given by: Rate = k_obs * [R-OCOCl]